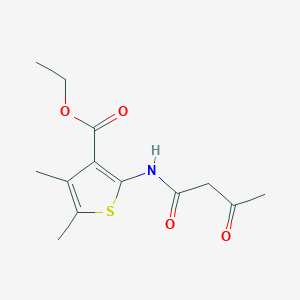

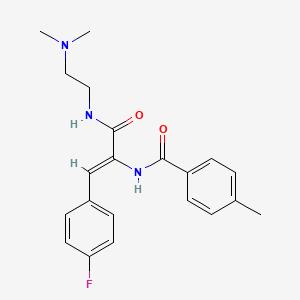

![molecular formula C23H18N4O2 B2415874 2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1788678-51-2](/img/structure/B2415874.png)

2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, a core structure in the compound, has been well studied due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-a]pyridine moiety, a benzo[d]isoxazole moiety, and an acetamide group. The imidazo[1,2-a]pyridine and benzo[d]isoxazole moieties are heterocyclic structures that are considered privileged structures due to their occurrence in many natural products .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Ligand Properties

- Heterocyclic Compounds in Coordination Chemistry : A comprehensive review of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole) explores their preparation, properties, and complex compounds. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, hinting at the vast potential of heterocyclic compounds in various applications (Boča et al., 2011).

Biological Activity and Pharmacological Applications

Thiophene Analogues as Carcinogens : Thiophene analogues of benzidine and 4-aminobiphenyl were synthesized and evaluated for potential carcinogenicity, demonstrating the importance of aromatic ring structures in biological activity, which may have implications for structurally similar compounds (Ashby et al., 1978).

Cytochrome P450 Isoforms Inhibition : A review on chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes underlines the significance of such compounds in drug metabolism and potential drug-drug interactions, which is crucial in pharmacology and toxicology studies (Khojasteh et al., 2011).

DNA Binding Properties of Hoechst 33258 and Analogues : Hoechst 33258 and its analogues are known for their strong binding to the minor groove of B-DNA, indicating the potential of benzimidazole groups in drug design and the study of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antihistamine Properties of Bilastine : Bilastine, with a chemical structure similar to benzimidazole, serves as an antihistamine for allergic conditions, emphasizing the role of these structures in pharmacokinetics and pharmacodynamics (Sharma et al., 2021).

Sedative Hypnotics and Receptor Interaction : Zaleplon, a non-benzodiazepine with similarities to benzimidazole, is used as a sedative hypnotic, showcasing the interaction of such compounds with neurotransmitter receptors (Heydorn, 2000).

Environmental and Health Implications

Heterocyclic Amine Intake and Health Risks : The intake of heterocyclic amines (HCAs) from meat and their association with colorectal adenoma risk highlight the health implications of such compounds (Martínez Góngora et al., 2018).

mGluR5 Antagonists in Neurological Disorders : mGluR5 antagonists, which share structural similarities with the query compound, are explored for their potential utility in neurodegeneration, addiction, anxiety, and pain management (Lea & Faden, 2006).

Zukünftige Richtungen

The imidazo[1,2-a]pyridine moiety, a core structure in the compound, has been attracting substantial interest due to its potential pharmaceutical applications . Therefore, the development of new synthetic strategies and designing of new derivatives should be based on the most recent knowledge emerging from the latest research . This could provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Eigenschaften

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2/c1-15-7-6-12-27-14-20(25-23(15)27)16-8-2-4-10-18(16)24-22(28)13-19-17-9-3-5-11-21(17)29-26-19/h2-12,14H,13H2,1H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPRNSVEWUQYEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CC4=NOC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

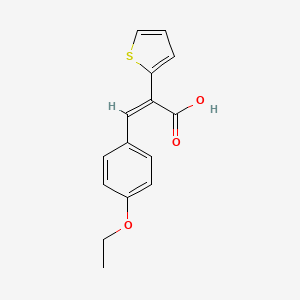

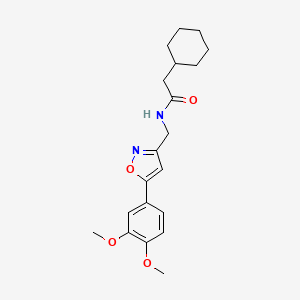

![3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2415795.png)

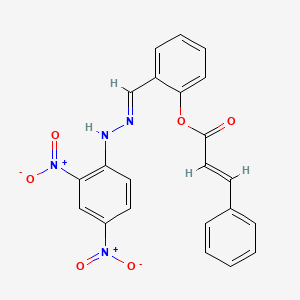

![N-(2-benzoyl-4-methylphenyl)-4-[4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B2415796.png)

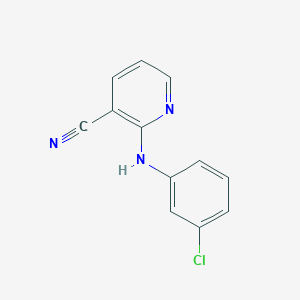

![N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide](/img/structure/B2415799.png)

![(5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2415801.png)

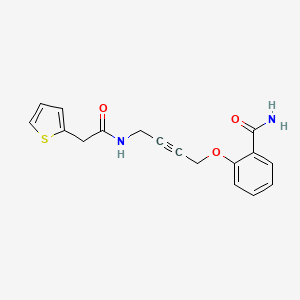

![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)

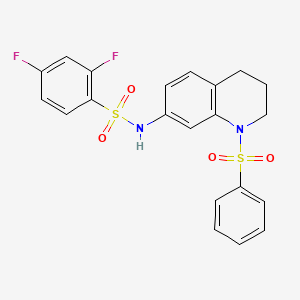

![(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide](/img/structure/B2415812.png)